Cas no 1255717-44-2 (3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate)
3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate Chemical and Physical Properties
Names and Identifiers
-
- 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
- 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate
- 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate
- 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate, AldrichCPR
- 3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate
-
- MDL: MFCD13193907
- Inchi: 1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2
- InChI Key: CFNCZIVEDRDMGF-UHFFFAOYSA-N
- SMILES: OC(CCC1=CN2C=CC=CC2=N1)=O.O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Topological Polar Surface Area: 55.6
3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I706833-10mg |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate |
1255717-44-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706833-50mg |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate |
1255717-44-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I706833-100mg |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate |
1255717-44-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
| abcr | AB216602-250 mg |
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate; 95% |
1255717-44-2 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB216602-1 g |
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate; 95% |
1255717-44-2 | 1 g |
€587.60 | 2023-07-20 | ||
| abcr | AB216602-250mg |
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate, 95%; . |
1255717-44-2 | 95% | 250mg |
€270.60 | 2025-04-21 | |
| abcr | AB216602-1g |
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate, 95%; . |
1255717-44-2 | 95% | 1g |
€473.60 | 2025-04-21 | |
| eNovation Chemicals LLC | Y1236252-1g |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate |
1255717-44-2 | 95% | 1g |
$400 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236252-5g |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate |
1255717-44-2 | 95% | 5g |
$1560 | 2024-06-06 | |
| Ambeed | A411923-1g |
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate |
1255717-44-2 | 97% | 1g |
$397.0 | 2024-04-25 |
3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate Suppliers
3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate
Professional Introduction to 3-Imidazo[1,2-apyridin-2-yl]propanoic Acid Hydrate (CAS No. 1255717-44-2)
3-Imidazo[1,2-apyridin-2-yl]propanoic acid hydrate, identified by its CAS number 1255717-44-2, is a significant compound in the field of chemical and biomedical research. This compound belongs to the class of imidazopyridine derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural uniqueness of 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate lies in its imidazopyridine core, which is a fused heterocyclic system consisting of an imidazole ring and a pyridine ring. This configuration not only contributes to its distinct chemical behavior but also opens up numerous possibilities for its biological activity.
The compound's name underscores its molecular structure, with the prefix "3-" indicating the position of the propanoic acid side chain on the imidazopyridine ring. The presence of the hydrate form suggests that the compound exists in a hydrated state, which can influence its solubility and reactivity in various environments. These characteristics make 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate a valuable candidate for further investigation in synthetic chemistry and pharmacology.
In recent years, imidazopyridine derivatives have been extensively studied for their potential as therapeutic agents. The imidazopyridine scaffold is known for its ability to interact with multiple biological targets, including enzymes and receptors involved in various disease pathways. For instance, studies have shown that certain imidazopyridines exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate may contribute to its unique pharmacological profile, making it a promising candidate for developing novel drugs.
The synthesis of 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate involves complex organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have employed various synthetic strategies, including cyclocondensation reactions and metal-catalyzed cross-coupling reactions, to construct the imidazopyridine core. The introduction of the propanoic acid side chain at the 3-position further complicates the synthesis but also enhances the compound's versatility in biological assays.
One of the most compelling aspects of studying 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate is its potential as a lead compound for drug development. Researchers are particularly interested in its ability to modulate protein-protein interactions and enzyme activities relevant to diseases such as cancer and neurodegenerative disorders. Preclinical studies have begun to explore the biological activity of this compound, with initial findings suggesting that it may inhibit key enzymes involved in tumor growth and progression.
The solubility and stability of 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate are critical factors that determine its suitability for pharmaceutical applications. The hydrate form can affect these properties significantly, influencing how the compound behaves in vitro and in vivo. Researchers are actively working to optimize these characteristics through structural modifications and formulation development. For example, incorporating hydrophilic groups into the molecule may enhance solubility while maintaining biological activity.
The role of computational chemistry in studying 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds more efficiently. By leveraging computational methods, scientists can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
In conclusion, 3-imidazo[1,2-apyridin-2-yl]propanoic acid hydrate (CAS No. 1255717-44-2) represents a fascinating area of research with significant implications for chemical biology and medicine. Its unique structural features and potential biological activities make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover more about this compound's properties and applications, it is likely to play an increasingly important role in drug development and disease treatment.
1255717-44-2 (3-imidazo1,2-apyridin-2-ylpropanoic acid hydrate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)